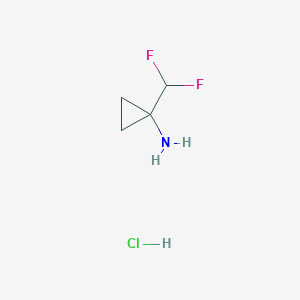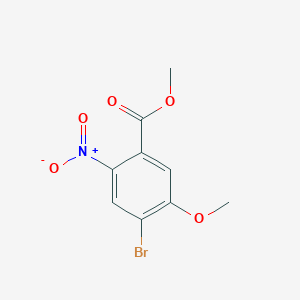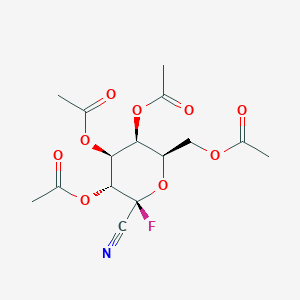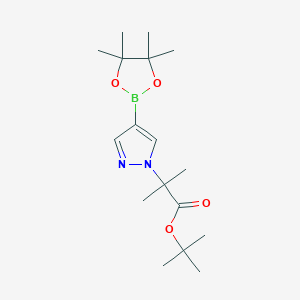
1-(Difluormethyl)cyclopropan-1-amin-hydrochlorid
Übersicht
Beschreibung
“1-(Difluoromethyl)cyclopropan-1-amine hydrochloride” is a research chemical . It has a CAS Number of 1803595-15-4 and a linear formula of C4H8CLF2N . The molecular weight is 143.56 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(Difluoromethyl)cyclopropan-1-amine hydrochloride” is 1S/C4H7F2N.ClH/c5-3(6)4(7)1-2-4;/h3H,1-2,7H2;1H . The InChI key is RFEFCOOLRAJDMY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(Difluoromethyl)cyclopropan-1-amine hydrochloride” is a white to yellow solid . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird diese Verbindung aufgrund ihres Potenzials als Baustein für die Synthese komplexerer Moleküle eingesetzt. Sie kann als Zwischenprodukt bei der Entwicklung von Pharmazeutika dienen, die auf neurologische Erkrankungen abzielen, da sie aufgrund ihrer geringen Größe und des Vorhandenseins von Fluoratomen die Blut-Hirn-Schranke überwinden kann .
Organische Synthese
“1-(Difluormethyl)cyclopropan-1-amin-hydrochlorid” ist in der organischen Synthese wertvoll. Seine Difluormethylgruppe kann als synthetisches Äquivalent für die Trifluormethylgruppe dienen, die in der medizinischen Chemie aufgrund ihrer Bioaktivität von Bedeutung ist. Sie kann verwendet werden, um fluorhaltige Substrukturen in organische Moleküle einzuführen, wodurch ihre metabolische Stabilität verbessert wird .
Medizinische Chemie
In der medizinischen Chemie ist die Difluormethylgruppe dieser Verbindung besonders interessant. Fluoratome können die biologische Aktivität von Pharmazeutika stark beeinflussen und ihre Verteilung, ihren Metabolismus und ihre molekularen Wechselwirkungen verändern. Diese Verbindung könnte verwendet werden, um fluorierte Analoga von biologisch aktiven Molekülen zu synthetisieren, was möglicherweise zu Medikamenten mit verbesserten Eigenschaften führt .
Biochemie
Biochemisch kann “this compound” verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, insbesondere bei Enzymen, die mit kleinen, fluorierten Substraten interagieren. Seine Einarbeitung in Peptide könnte helfen, Peptid-Protein-Wechselwirkungen zu verstehen, bei denen die einzigartigen Eigenschaften von Fluor vorteilhaft sind .
Landwirtschaft
In der Landwirtschaft befinden sich die Forschungsarbeiten zu den Anwendungen dieser Verbindung noch in der Entwicklung. Ihr Potenzial liegt jedoch in der Entwicklung von Agrochemikalien. Die Fluoratome könnten eine verbesserte Stabilität gegen Abbau durch Umweltfaktoren verleihen, wodurch sie ein Kandidat für die Herstellung von haltbareren Pestiziden oder Herbiziden ist .
Materialwissenschaft
Materialwissenschaftler könnten “this compound” zur Herstellung neuartiger Polymere untersuchen. Das Vorhandensein von Fluor könnte den Polymeren einzigartige Eigenschaften verleihen, wie z. B. Lösungsmittelbeständigkeit und thermische Stabilität, die bei fortschrittlichen Materialien wünschenswert sind .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 . This means one should avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell .
Eigenschaften
IUPAC Name |
1-(difluoromethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-3(6)4(7)1-2-4;/h3H,1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEFCOOLRAJDMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803595-15-4 | |
| Record name | 1-(difluoromethyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B1445960.png)








![5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-](/img/structure/B1445972.png)



